Glucosyl steviol refers to a class of steviol glycosides, natural sweeteners derived from the Stevia rebaudiana Bertoni plant. These compounds are composed of a diterpene aglycone called steviol, which is glycosylated at different positions with glucose moieties. [] The degree and position of glycosylation significantly influence the sweetness and taste quality of these compounds. [, ] Stevioside and rebaudioside A are the most abundant glucosyl steviosides found in the Stevia plant. []
Methods of Synthesis
The synthesis of glucosyl steviol primarily involves enzymatic glycosylation processes. One common method is the use of glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to the aglycone structure of steviol. The biosynthetic pathway begins with the conversion of geranylgeranyl diphosphate into ent-kaurenoic acid, which can then be hydroxylated to form steviol. Following this, several glycosylation steps occur in the cytosol, where UDP-glucose serves as the sugar donor .
Recent studies have explored transglycosylation techniques using cyclodextrin glycosyltransferases. These enzymes can catalyze the addition of multiple glucose units to the C-13 or C-19 positions of the steviol backbone, resulting in various glucosylated derivatives, including glucosyl steviol. Parameters such as temperature, pH, and enzyme concentration are critical for optimizing yield and purity during synthesis .
Molecular Structure
Glucosyl steviol consists of a steviol backbone with one or more glucose molecules attached at specific positions (C-13 and C-19). The molecular formula typically varies depending on the degree of glycosylation but can be represented as for a common derivative with multiple glucose units .
The structural characteristics include:
Chemical Reactions Involving Glucosyl Steviol
Glucosyl steviol participates in various chemical reactions typical for glycosides. These include hydrolysis reactions where acidic or enzymatic conditions can cleave glycosidic bonds, releasing glucose and regenerating the aglycone (steviol). Additionally, glucosyl steviol can undergo further modifications through enzymatic reactions that add additional sugar residues or alter existing ones .
Mechanism of Action
The sweetness mechanism of glucosyl steviol involves interaction with taste receptors on the tongue. Specifically, it binds to sweet taste receptors (T1R2/T1R3), triggering a signaling cascade that results in the perception of sweetness. Studies indicate that modifications at C-13 and C-19 influence receptor binding affinity and thus sweetness intensity; more glucose residues at C-13 generally enhance sweetness while those at C-19 may reduce it .
Computational models have been developed to predict how variations in molecular structure affect sweetness perception. These models suggest that increased glycosylation correlates with enhanced sweetness while reducing bitterness .
Physical and Chemical Properties
Glucosyl steviol exhibits several notable physical and chemical properties:
Property | Value/Description |
---|---|
Molecular Weight | Approximately 622 g/mol |
Solubility | Water-soluble |
Sweetness | Up to 300 times sweeter than sucrose |
Stability | Stable under normal conditions |
Scientific Applications
Glucosyl steviol has diverse applications across various sectors:
Research continues into optimizing glucosyl steviol for enhanced sensory profiles and broader applications in food technology and other industries .
Steviol glycosides (SGs) are diterpenoid compounds synthesized in the leaves of Stevia rebaudiana Bertoni. The biosynthetic pathway initiates in plastids with the methylerythritol phosphate (MEP) pathway, producing the universal diterpenoid precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These intermediates undergo head-to-tail condensation to form geranylgeranyl diphosphate (GGPP), which is cyclized via copalyl diphosphate synthase (CPS) and kaurene synthase (KS) to produce ent-kaurene. Subsequent oxidation by kaurene oxidase (KO) yields ent-kaurenoic acid, the branch point between gibberellin and steviol glycoside biosynthesis [4] [10].
The committed SG pathway involves hydroxylation of ent-kaurenoic acid at C-13 by ent-kaurenoic acid 13-hydroxylase (KAH) to form steviol. UDP-glycosyltransferases (UGTs) then sequentially glycosylate steviol:
Table 1: Key Enzymes in Steviol Glycoside Biosynthesis
Enzyme | EC Number | Function | Product Formed |
---|---|---|---|
KAH | 1.14.14.96 | C-13 hydroxylation of ent-kaurenoic acid | Steviol |
UGT85C2 | 2.4.1.- | C-13 glucosylation of steviol | Steviolmonoside |
UGT74G1 | 2.4.1.- | C-13 glucosylation of steviolmonoside | Stevioside |
UGT76G1 | 2.4.1.- | C-2'/C-19 glucosylation of stevioside/Reb D | Rebaudioside A/Reb M |
Transcriptomic analyses reveal tight coordination between MEP pathway genes and UGTs, with SG accumulation peaking during active leaf expansion [7]. Silencing SrUGT76G1 via Agrobacterium-mediated transient silencing reduces Reb A content by >80%, confirming its pivotal role in glycoside diversification [4].
Enzymatic transglycosylation using cyclomaltodextrin glucanotransferase (CGTase; EC 2.4.1.19) significantly improves the sensory properties of native steviol glycosides. CGTase belongs to glycoside hydrolase family 13 and catalyzes four reactions: cyclization, coupling, disproportionation, and hydrolysis. For SG modification, the disproportionation activity is critical, transferring α-1,4-linked glucosyl units from starch (glycosyl donor) to the hydroxyl or carboxyl groups of steviol glycosides (acceptor molecules) [5] [9].
The catalytic mechanism involves three domains:
Alkalihalobacillus oshimensis-derived CGTase-13 demonstrates exceptional transglycosylation efficiency. Under optimized conditions (10 g/L steviol glycosides, 50 g/L soluble starch, 40°C, pH 6.0), it achieves conversion rates of 86.1% for stevioside and 90.8% for Reb A – the highest reported to date. Mass spectrometry analysis confirms that CGTase-13 predominantly produces mono- and di-glucosylated derivatives with higher abundance of desirable components like Reb D (m/z 1127.5) and Reb M (m/z 1289.5) compared to commercial Toruzyme® 3.0 L [1] [6].
Table 2: Comparative Performance of CGTases in Steviol Glycoside Modification
CGTase Source | Conversion Rate (%) | Major Products | Sensory Advantages vs. Toruzyme® |
---|---|---|---|
Alkalihalobacillus oshimensis (CGTase-13) | Stevioside: 86.1 ± 0.7Reb A: 90.8 ± 1.1 | Increased Reb D/Reb M isomers | Weaker astringency, faster sweetness onset |
Geobacillus sp. | Reb A: 28.5 | Mixed-chain glycosides | Moderate licorice reduction |
Paenibacillus macerans | Reb A: 4.1 | Long-chain glycosides | Higher bitterness |
Toruzyme® 3.0 L (Novozymes) | Reb A: ~78 | Fixed product profile | Reference standard |
The wider pH adaptability (pH 5–10) of A. oshimensis CGTase-15 enhances industrial applicability, enabling reactions under diverse process conditions without strict pH control [5] [9].
Site-Directed Mutagenesis of CGTase: Rational engineering of CGTase targets residues influencing acceptor binding and glucosyl transfer efficiency. Two critical sites were identified in CGTase-15:
These mutations demonstrate cross-CGTase applicability. When engineered into CGTase-13 (mutant Y189F/G255A), the double mutant increased Reb M content by 3.7-fold versus wild-type, yielding products with accelerated sweetness onset and reduced lingering aftertaste in sensory panels [5] [9].
Process Parameter Optimization: Key reaction variables were modeled using Central Composite Design:
Table 3: Optimized Transglucosylation Parameters for Enhanced Glycoside Profiles
Parameter | Optimal Range | Impact on Product Profile | Mechanistic Basis |
---|---|---|---|
Temperature | 38–42°C | Maximizes Reb D/Reb M synthesis | Thermal activation of disproportionation |
pH | 5.5–6.5 | Minimizes hydrolytic byproducts | Protonation state of catalytic residues |
Starch:Reb A ratio | 4:1–5:1 (w/w) | Increases short-chain glycosides by 40% | Acceptor saturation kinetics |
Enzyme loading | 20–25 U/g acceptor | Prevents substrate inhibition | Balanced active-site occupancy |
Time | 5–6 h | Limits over-glucosylation | Reaction equilibrium establishment |
UGT Thermostability Engineering: For in vivo glucosylation, computer-aided design improved the thermostability of UGT76G1 (responsible for Reb M synthesis). The combinational mutant I30M/K53A/R141P/G349P (M3) exhibited:
This enhanced thermostability enables continuous biotransformation under industrially feasible conditions, providing an alternative to ex vivo CGTase modification.
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